11-(Nitrooxy)-3,20-dioxopregna-1,4-dien-17-yl propanoate
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Overview
Description
11-(Nitrooxy)-3,20-dioxopregna-1,4-dien-17-yl propanoate is a synthetic organic compound that belongs to the class of steroidal esters. This compound is characterized by the presence of a nitrooxy group, which is known for its potential biological activities. It is structurally related to corticosteroids and has been studied for its various pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Nitrooxy)-3,20-dioxopregna-1,4-dien-17-yl propanoate typically involves multiple steps, starting from a suitable steroidal precursor. The key steps include:
Nitration: Introduction of the nitrooxy group at the 11th position of the steroidal backbone.
Esterification: Formation of the propanoate ester at the 17th position.
The nitration reaction is usually carried out using nitric acid or a nitrate ester in the presence of a catalyst. The esterification can be achieved using propanoic anhydride or propanoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of efficient catalysts. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
11-(Nitrooxy)-3,20-dioxopregna-1,4-dien-17-yl propanoate can undergo various chemical reactions, including:
Oxidation: The nitrooxy group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitrooxy group can yield amino derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other steroidal compounds.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its anti-inflammatory and immunosuppressive properties, similar to corticosteroids.
Industry: Potential use in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 11-(Nitrooxy)-3,20-dioxopregna-1,4-dien-17-yl propanoate involves its interaction with specific molecular targets and pathways. The nitrooxy group can release nitric oxide (NO), which is known to modulate various biological processes. The compound may also interact with steroid receptors, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Prednisolone: A corticosteroid with anti-inflammatory properties.
Dexamethasone: Another corticosteroid used for its potent anti-inflammatory and immunosuppressive effects.
Betamethasone: Similar to dexamethasone, used in various inflammatory conditions.
Uniqueness
11-(Nitrooxy)-3,20-dioxopregna-1,4-dien-17-yl propanoate is unique due to the presence of the nitrooxy group, which can release nitric oxide. This adds an additional layer of biological activity compared to traditional corticosteroids, potentially offering enhanced therapeutic effects.
Properties
CAS No. |
23074-99-9 |
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Molecular Formula |
C24H31NO7 |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
(17-acetyl-10,13-dimethyl-11-nitrooxy-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl) propanoate |
InChI |
InChI=1S/C24H31NO7/c1-5-20(28)31-24(14(2)26)11-9-18-17-7-6-15-12-16(27)8-10-22(15,3)21(17)19(32-25(29)30)13-23(18,24)4/h8,10,12,17-19,21H,5-7,9,11,13H2,1-4H3 |
InChI Key |
AKRDEILXKSRTAT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O[N+](=O)[O-])C)C(=O)C |
Origin of Product |
United States |
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